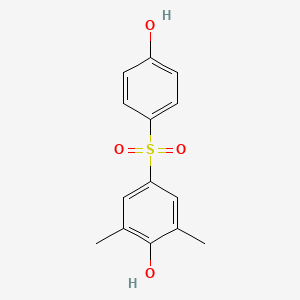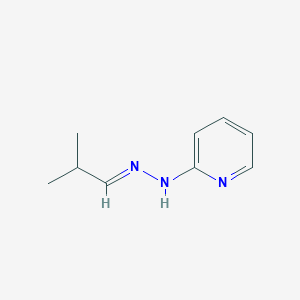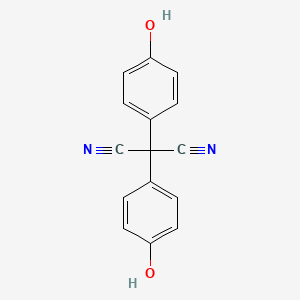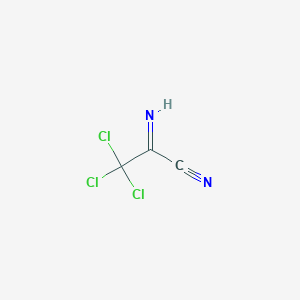
4-(4-Hydroxyphenyl)sulfonyl-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] is a chemical compound with the molecular formula C14H14O4S. It is also known by other names such as 3,3-Dimethyl-4,4-dihydroxydiphenyl sulfone and 4,4-Sulfonylbis(2-methylphenol) . This compound is a type of diphenyl sulfone, characterized by the presence of two hydroxy groups and two methyl groups attached to a sulfonylbisbenzene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] typically involves the reaction of 2-methylphenol with sulfuryl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with another molecule of 2-methylphenol to form the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] is carried out in large reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The sulfone group can be reduced to a sulfide.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfone group can interact with various cellular pathways, affecting cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxy-3,5-dimethylphenyl) sulfone: Similar structure but with different substitution patterns.
4,4’-Sulfonylbis(2-methylphenol): Another name for the same compound, highlighting its structural features.
Uniqueness
4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] is unique due to its specific arrangement of hydroxy and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)sulfonyl-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-7-13(8-10(2)14(9)16)19(17,18)12-5-3-11(15)4-6-12/h3-8,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOGIMREHMOOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Dimethylamino(phenyl)methyl]-2,6-dimethylphenol](/img/structure/B8040379.png)
![methyl N-[5-(dimethylsulfamoyl)-3-(methoxycarbonylamino)-2-methylphenyl]carbamate](/img/structure/B8040406.png)
![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
![3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8040416.png)



![2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid](/img/structure/B8040432.png)
![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)
![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)



